

Rebamipide: Enhancing Therapeutic Outcomes Through Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rebamipide

Cat. No.: B1679243

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A comparative analysis of **rebamipide** as a monotherapy versus its use in combination regimens reveals a significant enhancement of clinical efficacy across multiple gastrointestinal and ophthalmological conditions. The addition of **rebamipide** to standard treatments has been shown to improve *Helicobacter pylori* eradication rates, accelerate the healing of ulcers following endoscopic procedures, mitigate non-steroidal anti-inflammatory drug (NSAID)-induced gut injury, and improve signs and symptoms of dry eye disease.

Rebamipide, a quinolinone derivative, exerts its therapeutic effects through a multifaceted mechanism of action. It enhances mucosal defense by stimulating the synthesis of prostaglandins, which in turn increases mucus and bicarbonate production.^[1] Its antioxidant properties allow it to scavenge harmful free radicals, reducing oxidative stress on the gastric mucosa.^[1] Furthermore, **rebamipide** exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the healing of gastric ulcers by stimulating the proliferation and migration of epithelial cells.^[1]

This guide provides a comprehensive comparison of **rebamipide** in combination therapy versus monotherapy, supported by experimental data from clinical studies.

Helicobacter pylori Eradication

The addition of **rebamipide** to standard dual and triple-drug eradication regimens for *H. pylori* has been shown to significantly improve treatment success rates.

A meta-analysis of 11 randomized controlled trials (RCTs) involving 1,227 patients demonstrated that the addition of **rebamipide** to eradication regimens significantly increased the effectiveness of the treatment.[2] The overall eradication efficacy was 82.72% in patients receiving **rebamipide** compared to 73.99% in those who did not.[2] Subgroup analysis revealed that the benefit of adding **rebamipide** was most pronounced in dual-therapy regimens.

Another study involving 120 patients with peptic ulcers and H. pylori infection found that the cure rate for the infection was significantly higher in the group receiving omeprazole, amoxicillin, and **rebamipide** (OAR) compared to the group receiving only omeprazole and amoxicillin (OA). The intent-to-treat analysis showed a 73.3% cure rate in the OAR group versus 51.7% in the OA group.

H. pylori Eradication Rates	Rebamipide Combination Therapy	Control (without Rebamipide)	p-value	Reference
Overall Efficacy (Meta-analysis)	82.72%	73.99%	< 0.001	
Dual Therapy (Omeprazole + Amoxicillin)	73.3% (Intent-to-treat)	51.7% (Intent-to-treat)	0.014	
Dual Therapy (Lansoprazole + Amoxicillin)	68.4% (Per-protocol)	47.7% (Teprenone group)	0.043	
Triple Therapy Addition	88%	70%	0.027	

Experimental Protocols:

- Study 1: Omeprazole, Amoxicillin, and **Rebamipide** Combination
 - Patient Population: 120 patients with endoscopically diagnosed gastric or duodenal ulcers and H. pylori infection.

- Treatment Groups:
 - Group OAR (n=60): 40 mg omeprazole twice a day, 1500 mg amoxicillin three times a day, and 300 mg **rebamipide** three times a day for two weeks.
 - Group OA (n=60): Same dosage of omeprazole and amoxicillin without **rebamipide** for two weeks.
- Follow-up: All patients received an H2-receptor antagonist for six weeks following the initial treatment.
- Assessment: Endoscopy was performed at the end of treatment to assess ulcer status and H. pylori infection.
- Study 2: Addition to Standard Eradication Therapy
 - Patient Population: 100 patients with H. pylori infection confirmed by tissue histopathology.
 - Treatment Groups:
 - **Rebamipide** group: Standard H. pylori eradication therapy plus **rebamipide**.
 - Control group: Standard H. pylori eradication therapy alone.
 - Assessment: Outcome was assessed to determine the success of eradication. Side effects were also monitored.

Healing of Post-Endoscopic Submucosal Dissection (ESD) Ulcers

Combination therapy with a proton pump inhibitor (PPI) and **rebamipide** has demonstrated superior efficacy in promoting the healing of gastric ulcers induced by ESD compared to PPI monotherapy.

A meta-analysis of five RCTs involving 626 patients showed that the scarring stage 1 rate, a primary endpoint for ulcer healing, was significantly higher in the group receiving combination therapy (115/317) compared to the PPI alone group (63/309). Another multicenter, randomized,

controlled study involving 290 adults found that the ulcer healing rates at 4 weeks post-ESD were significantly higher in the PPI and **rebamipide** combination therapy group (94.9%) compared to the PPI alone group (89.9%). This combination therapy was identified as an independent predictive factor for a high ulcer healing rate.

Post-ESD Ulcer Healing	Rebamipide + PPI Combination Therapy	PPI Monotherapy	p-value	Reference
Scarring Stage 1 Rate (Meta-analysis)	36.3%	20.4%	< 0.0001	
Ulcer Healing Rate (4 weeks)	94.9%	89.9%	< 0.0001	
Ulcer Healing Rate (4 weeks, for ulcers >20mm)	68%	36%	0.010	
Ulcer Reduction Rate (4 weeks)	0.97 ± 0.034	0.94 ± 0.078	Statistically Significant	

Experimental Protocols:

- Study 1: PPI and **Rebamipide** Combination for ESD-induced Ulcers
 - Patient Population: 290 adults who underwent ESD for gastric adenoma or early gastric cancer.
 - Treatment Groups:
 - Combination group: PPI and **rebamipide** combination therapy.
 - Monotherapy group: PPI alone.
 - Assessment: The primary outcome was the ulcer healing rate at 4 weeks after ESD.

- Study 2: **Rebamipide** and Lansoprazole for Post-ESD Ulcers
 - Patient Population: 300 patients who underwent ESD.
 - Treatment Groups:
 - Experimental group: Intravenous pantoprazole (30 mg) every 12 hours and oral **rebamipide** (100 mg) three times daily on days 1-3, followed by oral lansoprazole (15 mg) once daily and oral **rebamipide** (100 mg) three times daily until week 4.
 - Control group: Same regimen with a placebo instead of **rebamipide**.
 - Assessment: The ulcer reduction rate was measured at 4 weeks.

NSAID-Induced Gastroenteropathy

Rebamipide has shown promise in preventing and treating gastrointestinal injuries induced by NSAIDs, with some studies suggesting it may be more effective than PPIs in protecting the small intestine.

In a multicenter, randomized pilot study, while not statistically significant due to the small sample size, mucosal breaks observed via capsule endoscopy suggested that **rebamipide** was likely more effective than lansoprazole in preventing NSAID-induced small intestine damage. Furthermore, fewer side effects were reported with **rebamipide**. Another double-blind, randomized, controlled trial involving 80 healthy male volunteers found that co-administration of **rebamipide** with an NSAID and omeprazole had the potential to reduce the intensity of small intestinal injury.

NSAID-Induced Small Intestinal Injury	Rebamipide Combination/Monotherapy	Control (Placebo/PPI)	p-value	Reference
Change in Number of Small Bowel Erosions/Ulcers	-0.6 ± 3.06	1.33 ± 4.71	Not Statistically Significant	
Subjects with Mucosal Breaks	20%	40%	0.427	
Mean Number of Mucosal Injuries (Post-treatment)	4.2 ± 7.8	16 ± 71	Not Significant	

Experimental Protocols:

- Study 1: **Rebamipide** vs. Lansoprazole for NSAID-induced Gastroenteropathy
 - Patient Population: 33 patients requiring long-term NSAID use.
 - Treatment Groups:
 - Study group (n=15): **Rebamipide**.
 - Control group (n=18): Lansoprazole.
 - Assessment: The primary outcome was the occurrence of NSAID-induced gastric ulcers. Changes in the number of small bowel erosions and ulcers were also evaluated.
- Study 2: **Rebamipide** Co-administration with NSAID and PPI
 - Patient Population: 80 healthy male volunteers.
 - Treatment Groups:
 - **Rebamipide** group: NSAID (diclofenac sodium, 75 mg/day), omeprazole (20 mg/day), and **rebamipide** (300 mg/day).

- Control group: NSAID, omeprazole, and a placebo.
- Assessment: Small intestinal injuries were evaluated by capsule endoscopy before and after 14 days of treatment.

Dry Eye Disease

In ophthalmology, **rebamipide** is used to treat dry eye disease by increasing mucin production on the ocular surface. Combination therapy with other lubricating agents appears to offer additional benefits.

A study comparing 2% **rebamipide** monotherapy with a combination of 2% **rebamipide** and 0.15% hyaluronic acid for dry eye after cataract surgery found that the combination group showed greater improvements in tear breakup time and corneal staining at 1 and 2 months postoperatively.

Dry Eye Disease Post-Cataract Surgery	Rebamipide + Hyaluronic Acid Combination	Rebamipide Monotherapy	p-value at 1 month	Reference
Tear Breakup Time	Higher	Lower	0.014	
Ocular Surface Disease Index Score	Higher	Lower	0.004	

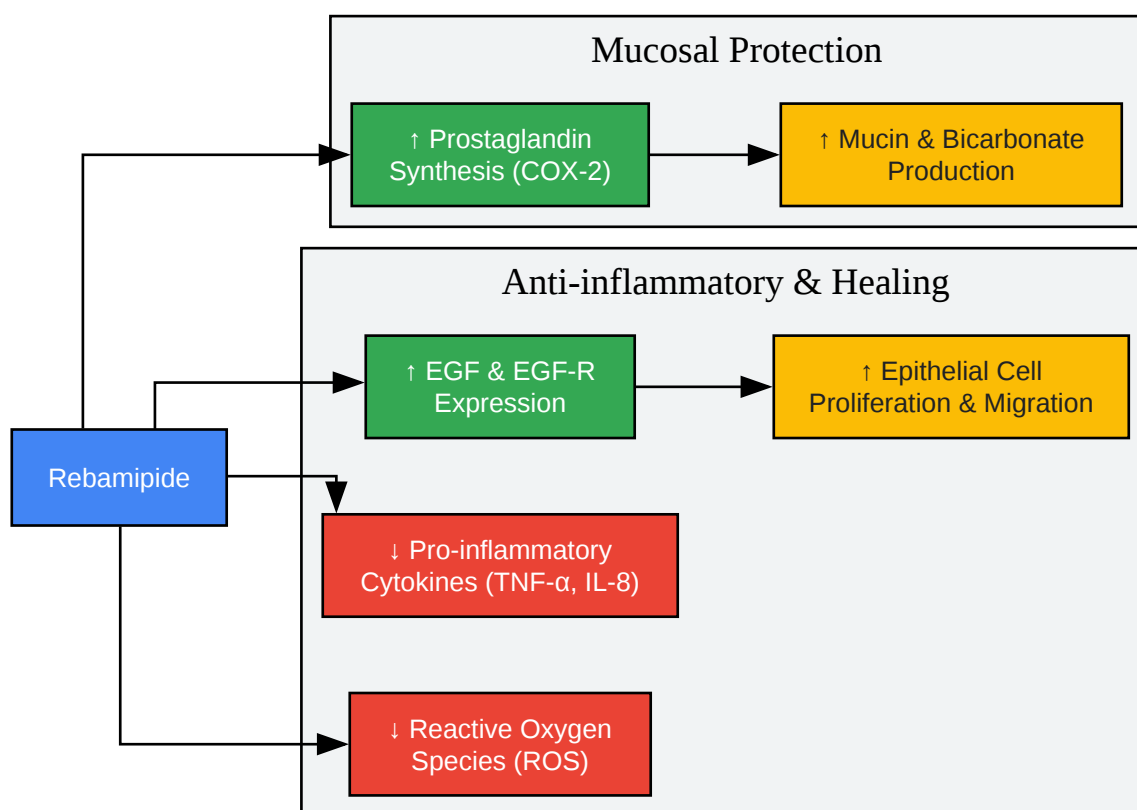
Experimental Protocols:

- Study 1: **Rebamipide** and Hyaluronic Acid for Post-Cataract Surgery Dry Eye
 - Patient Population: Patients with dry eye syndrome one week after cataract surgery.
 - Treatment Groups:
 - Combination therapy group: **Rebamipide** and hyaluronic acid eye drops.

- Monotherapy group: **Rebamipide** eye drops only.
- Assessment: Evaluations were conducted at 1 week, 1 month, and 2 months postoperatively, including tear breakup time, conjunctival and corneal staining, and the Ocular Surface Disease Index.

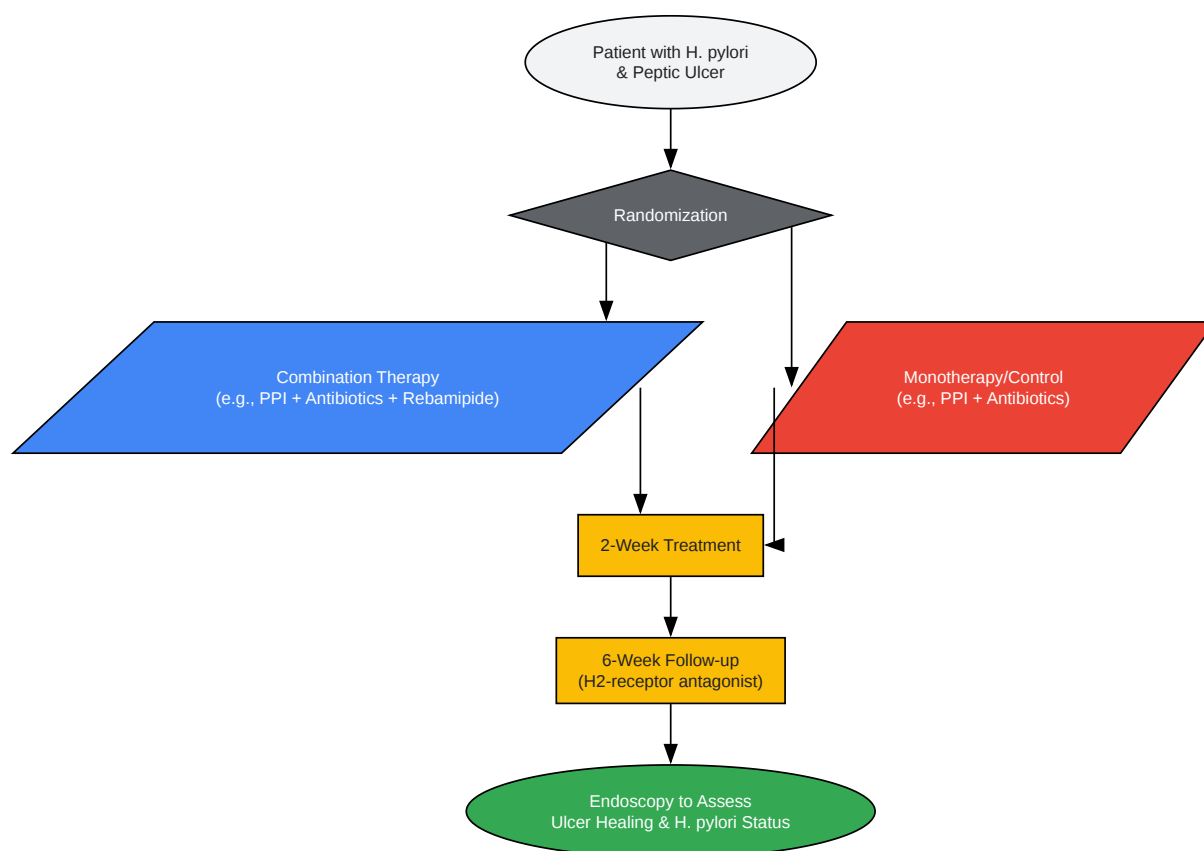
Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of **rebamipide** involves several key signaling pathways that contribute to its gastroprotective and healing effects.



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Caption: Mechanism of action of **rebamipide**.



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- To cite this document: BenchChem. [Rebamipide: Enhancing Therapeutic Outcomes Through Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679243#rebamipide-in-combination-therapy-versus-monotherapy]

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